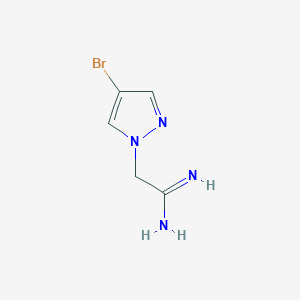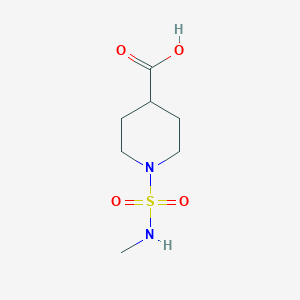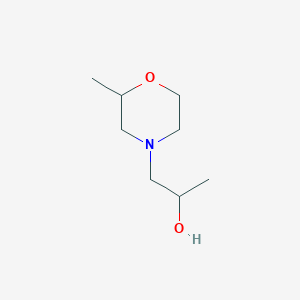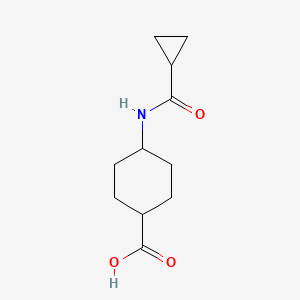![molecular formula C14H8N2O2S2 B1530300 3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrol-1,4(2H,5H)-dion CAS No. 850583-75-4](/img/structure/B1530300.png)
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrol-1,4(2H,5H)-dion
Übersicht
Beschreibung
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (TDPP) is an electron-deficient molecule that has been used in the construction of porphyrin small molecules .
Synthesis Analysis
Bichromophoric molecules containing two TDPP moieties linked via aliphatic spacers of different length are synthesized . In another study, TDPP and di-tert-butyl 2,20-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate (TDPPA) were synthesized and then loaded in graphene aerogels .Molecular Structure Analysis
Optical absorption spectroscopy indicates that the molecules adopt an extended conformation in solution . The as-prepared thiophene-diketopyrrolopyrrole-based molecules/reduced graphene oxide composites for lithium-ion battery (LIB) anode composites consist of DPPs nanorods on a graphene network .Physical And Chemical Properties Analysis
The redox potentials of the molecules and the solvent polarity dependence of the quenching are consistent with significant charge-transfer character of the excimer state . The composite not only has a high reversible capacity, but also shows excellent cycling stability and performance, due to the densely distributed graphene nanosheets forming a three-dimensional conductive network .Wissenschaftliche Forschungsanwendungen
Organische Elektronik
Die Verbindung 3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrol-1,4(2H,5H)-dion ist ein wertvoller Bestandteil im Bereich der organischen Elektronik. Sie wird bei der Synthese von Donor-Akzeptor-Polymeren mit schmaler Bandlücke verwendet, die als aktive Halbleiter fungieren. Diese Halbleiter sind aufgrund ihrer elektronenziehenden Eigenschaften entscheidend für die Entwicklung von Dünnschichttransistoren und Solarzellen .
Krebsforschung
In der Krebsforschung wurden Derivate dieser Verbindung auf ihr Potenzial zur Behandlung von Tumorzellen untersucht. Morphologische und nukleare Veränderungen in MCF-7-Tumorzellen wurden nach Behandlung mit Verbindungen beobachtet, die mit this compound verwandt sind, was seine Bedeutung in der pharmazeutischen Chemie unterstreicht .
Verbesserung der Ladungsträgermobilität
Diese Verbindung wurde auch mit der Verbesserung der Ladungsträgermobilität in konjugierten Polymeren in Verbindung gebracht. Die Einarbeitung ionischer Additive in Polymere, die diese Verbindung enthalten, hat gezeigt, dass die Lochmobilität signifikant erhöht wird, was ein entscheidender Faktor für die Leistung elektronischer Bauelemente ist .
Fluoreszierende Sonden
Die strukturellen Merkmale von this compound machen es zu einem Kandidaten für die Entwicklung neuer molekularer fluoreszierender Sonden. Diese Sonden werden zur Analyse von Umwelt- und biologischen Proben verwendet, da sie potenzielle Anwendungen in der Sensorik haben .
Antioxidative und entzündungshemmende Anwendungen
Von this compound abgeleitete Verbindungen wurden synthetisiert, um ihre antioxidativen und entzündungshemmenden Eigenschaften zu untersuchen. Dies unterstreicht seine Rolle bei der Entwicklung neuer Therapeutika .
Synthese von Polymeren
Die Verbindung spielt eine entscheidende Rolle bei der Synthese verschiedener Polymere mit wünschenswerten Eigenschaften wie starker Lichtabsorption, guter Stabilität und hoher Ladungsträgermobilität. Diese Eigenschaften machen es für eine Reihe von Anwendungen geeignet, von Photovoltaik bis hin zu Leuchtdioden .
Wirkmechanismus
Fluorescence spectroscopy shows that photons are emitted from the locally excited singlet state in an extended conformation. In sufficiently polar solvents, quenching of fluorescence occurs and fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) measurements indicate formation of an intramolecular excimer as the quenching mechanism .
Eigenschaften
IUPAC Name |
3-hydroxy-1,4-dithiophen-2-yl-2H-pyrrolo[3,4-c]pyrrol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2S2/c17-13-9-10(12(16-13)8-4-2-6-20-8)14(18)15-11(9)7-3-1-5-19-7/h1-6,15,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIGHMSLZXFKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693711 | |
| Record name | 3,6-Di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850583-75-4 | |
| Record name | 3,6-Di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 850583-75-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B1530223.png)



![2-[(2-Bromophenyl)amino]cyclohexan-1-ol](/img/structure/B1530229.png)




![2-[(2-Methylbenzenesulfonyl)methyl]benzoic acid](/img/structure/B1530238.png)
